molecular formula C14H11N3O B12928238 N-Phenyl-1H-benzimidazole-1-carboxamide CAS No. 2288-16-6

N-Phenyl-1H-benzimidazole-1-carboxamide

Cat. No.: B12928238
CAS No.: 2288-16-6
M. Wt: 237.26 g/mol
InChI Key: APKKAHUAOVXXMX-UHFFFAOYSA-N
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Description

N-Phenyl-1H-benzo[d]imidazole-1-carboxamide is a heterocyclic compound that features a benzimidazole core structure with a phenyl group attached to the nitrogen atom and a carboxamide group at the 1-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-Phenyl-1H-benzo[d]imidazole-1-carboxamide involves the cyclization of N-phenylbenzimidamides with iodobenzenes or bromobenzenes. This process typically employs a palladium-catalyzed N-arylation followed by a copper-catalyzed C–H functionalization and C–N bond formation . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for N-Phenyl-1H-benzo[d]imidazole-1-carboxamide often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1H-benzo[d]imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Phenyl-1H-benzo[d]imidazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-1H-benzo[d]imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2288-16-6

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-phenylbenzimidazole-1-carboxamide

InChI

InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)17-10-15-12-8-4-5-9-13(12)17/h1-10H,(H,16,18)

InChI Key

APKKAHUAOVXXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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